molecular formula C19H24N2 B158784 (15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene CAS No. 1674-01-7

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene

Cat. No.: B158784
CAS No.: 1674-01-7
M. Wt: 280.4 g/mol
InChI Key: GWRGHAJVUZLGHL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is an alkaloid compound with the molecular formula C19H24N2. It is derived from the alkaloid catharanthine and is known for its interesting chemical properties and potential applications in various fields. This compound is part of the Iboga alkaloid family and has been studied for its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene can be synthesized through the acid-catalyzed rearrangement of catharanthine. This process involves the use of concentrated hydrochloric acid, which cleaves catharanthine to produce cleavamine along with other reaction products. The reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, cleavamine is produced using similar acid-catalyzed reactions. The process involves large-scale reactors where catharanthine is treated with hydrochloric acid under controlled temperature and pressure conditions. The reaction mixture is then purified to isolate cleavamine, which is further processed to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of cleavamine can lead to the formation of dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidation of cleavamine can produce descarbomethoxycatharanthine and other oxidized derivatives.

    Reduction: Reduction leads to the formation of dihydrocleavamine derivatives.

    Substitution: Substitution reactions can yield a variety of cleavamine derivatives with different functional groups.

Scientific Research Applications

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene has several scientific research applications, including:

    Chemistry: this compound is used as a starting material for the synthesis of various alkaloid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.

    Biology: this compound and its derivatives are studied for their potential biological activities. Research has shown that cleavamine can interact with biological targets, making it a compound of interest in drug discovery.

    Medicine: this compound derivatives have been investigated for their potential therapeutic effects. Studies have explored their use in treating various medical conditions, including cancer and neurological disorders.

    Industry: this compound is used in the production of recyclable epoxy resins. These resins are employed in the manufacturing of wind turbine blades and other composite materials, offering environmental benefits through improved recyclability.

Mechanism of Action

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene exerts its effects through a novel transannular cyclization mechanism. This process involves the formation of ring-opened intermediates, which then undergo cyclization to produce the Iboga alkaloid skeleton. The molecular targets and pathways involved in this mechanism are still being studied, but it is believed that cleavamine interacts with specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene is similar to other Iboga alkaloids, such as catharanthine and quebrachainine. it is unique in its structure and reactivity. Unlike catharanthine, cleavamine undergoes a distinct acid-catalyzed rearrangement, leading to different reaction products. Additionally, cleavamine’s ability to form recyclable epoxy resins sets it apart from other alkaloids.

List of Similar Compounds

  • Catharanthine
  • Quebrachainine
  • Velbanamine
  • Isovelbanamine

This compound’s unique properties and potential applications make it a valuable compound for scientific research and industrial use. Its distinct chemical behavior and reactivity continue to be subjects of interest in various fields.

Properties

CAS No.

1674-01-7

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene

InChI

InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1

InChI Key

GWRGHAJVUZLGHL-OAHLLOKOSA-N

SMILES

CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3

Isomeric SMILES

CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3

Canonical SMILES

CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3

Synonyms

cleavamine

Origin of Product

United States

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